molecular formula C8H9ClN2S B050076 1-(3-Chloro-4-methylphenyl)thiourea CAS No. 117174-84-2

1-(3-Chloro-4-methylphenyl)thiourea

Cat. No.: B050076
CAS No.: 117174-84-2
M. Wt: 200.69 g/mol
InChI Key: WOUSOFAZMILXJW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2S. It is a derivative of thiourea, characterized by the presence of a 3-chloro-4-methylphenyl group attached to the thiourea backbone. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

1-(3-Chloro-4-methylphenyl)thiourea is a complex molecule with a broad spectrum of pharmacological properties

Mode of Action

It is known that thioureas, in general, have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that thioureas have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

It is known that thioureas have demonstrated varied biological activities . This suggests that this compound may have a broad spectrum of molecular and cellular effects.

Action Environment

It is known that the presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors . This suggests that environmental factors such as ion concentration and the presence of transition metals may influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)thiourea typically involves the reaction of 3-chloro-4-methylaniline with thiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 3-chloro-4-methylaniline and thiocarbamoyl chloride

    Catalysts: Sodium hydroxide or potassium carbonate

    Solvents: Industrial-grade ethanol or methanol

    Purification: Recrystallization from ethanol or methanol to obtain pure product

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C

    Reduction: Lithium aluminum hydride; conditions: reflux in anhydrous ether

    Substitution: Halides, alkoxides; conditions: room temperature to 50°C in polar solvents

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkoxylated derivatives

Comparison with Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)thiourea
  • 1-(4-Chloro-2-methylphenyl)thiourea
  • 1-(3-Chloro-4-fluorophenyl)thiourea

Comparison: 1-(3-Chloro-4-methylphenyl)thiourea is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct inhibitory properties and binding affinities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(3-chloro-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSOFAZMILXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374012
Record name N-(3-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117174-84-2
Record name N-(3-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117174-84-2
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